molecular formula C15H19FN6O2 B8368677 [4-Amino-1-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-4-pyrazin-2-yl-pyrrolidin-3-yl]methanol

[4-Amino-1-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-4-pyrazin-2-yl-pyrrolidin-3-yl]methanol

Cat. No.: B8368677
M. Wt: 334.35 g/mol
InChI Key: ANHULAGGABEQRN-UHFFFAOYSA-N
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Description

[4-Amino-1-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-4-pyrazin-2-yl-pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C15H19FN6O2 and its molecular weight is 334.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19FN6O2

Molecular Weight

334.35 g/mol

IUPAC Name

[4-amino-1-(5-fluoro-4-methoxy-6-methylpyrimidin-2-yl)-4-pyrazin-2-ylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C15H19FN6O2/c1-9-12(16)13(24-2)21-14(20-9)22-6-10(7-23)15(17,8-22)11-5-18-3-4-19-11/h3-5,10,23H,6-8,17H2,1-2H3

InChI Key

ANHULAGGABEQRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CC(C(C2)(C3=NC=CN=C3)N)CO)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-6a-pyrazin-2-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole (0.92 g, 2.77 mmol) in ethanol (40 mL) is hydrogenated at 50 psi in the presence of Raney nickel (as a slurry in water) (2.7 g, 45.54 mmol) for 5 hours using a PARR hydrogenator. Methanol is added and the catalyst removed by filtration through a pad of diatomaceous earth. The diatomaceous earth pad is washed with methanol. The combined filtrates are concentrated under reduced pressure to give the title compound (0.92 g, 99%). ES/MS (m/e): 335 (M+1).
Name
5-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-6a-pyrazin-2-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
99%

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